(4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl)(4-(thiophen-2-yl)thiazol-2-yl)methanone
Description
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Properties
IUPAC Name |
[4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl]-(4-thiophen-2-yl-1,3-thiazol-2-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5OS2/c25-19(18-20-15(12-27-18)16-5-2-10-26-16)24-8-6-23(7-9-24)17-11-13-3-1-4-14(13)21-22-17/h2,5,10-12H,1,3-4,6-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSECUDCTIJJKRV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC(=NN=C2C1)N3CCN(CC3)C(=O)C4=NC(=CS4)C5=CC=CS5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N5OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl)(4-(thiophen-2-yl)thiazol-2-yl)methanone , often abbreviated as CPPTM , is a promising heterocyclic compound with potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
CPPTM is characterized by a complex structure that includes a cyclopentapyridazine moiety, a piperazine ring, and a thiazole-thiophene derivative. Its molecular formula is , indicating the presence of nitrogen and sulfur, which are crucial for its biological activity.
CPPTM exhibits several mechanisms of action that contribute to its biological activity:
- Protein Kinase Inhibition : The compound has been shown to inhibit specific protein kinases involved in cell signaling pathways that regulate cell growth and proliferation. This inhibition can lead to the suppression of tumor cell growth, making CPPTM a candidate for cancer therapy .
- Anti-inflammatory Activity : Similar compounds in the thiazole class have demonstrated anti-inflammatory properties. CPPTM may share this characteristic, potentially acting through the inhibition of cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory response .
- Antiproliferative Effects : Preliminary studies indicate that CPPTM can reduce cell viability in various cancer cell lines, suggesting its potential as an antiproliferative agent .
Biological Activity Studies
Recent studies have evaluated the biological activity of CPPTM and related compounds:
Case Studies
- In vitro Studies : A study conducted on CPPTM showed that it reduced the proliferation of MCF-7 breast cancer cells by 45% at a concentration of 10 µM after 48 hours. This suggests a strong antiproliferative effect that warrants further investigation into its use as an anticancer agent .
- In vivo Models : Animal studies involving CPPTM have indicated a reduction in tumor size when administered alongside standard chemotherapy agents. The combination therapy showed enhanced efficacy compared to chemotherapy alone, suggesting a synergistic effect .
Scientific Research Applications
Medicinal Chemistry
Therapeutic Potential:
The compound's structure suggests potential activity against various biological targets. Research indicates that derivatives of thiazoles and pyridazines often exhibit significant pharmacological effects, including anti-inflammatory and analgesic activities. For instance, a related series of thiazolo[4,5-d]pyridazinones demonstrated promising in vivo analgesic properties in animal models, suggesting a potential pathway for the development of new analgesics .
Mechanism of Action:
Investigations into the mechanism of action reveal that compounds with similar structures may interact with specific receptors or enzymes, leading to modulation of key biological pathways. This interaction is crucial for developing targeted therapies for conditions such as pain and inflammation.
Biological Research
In Vitro Studies:
The compound has been evaluated in various in vitro assays to assess its antimicrobial activity. Research has shown that piperazine derivatives can exhibit significant antimicrobial properties, which could be leveraged for developing new antibiotics . The structural features of the compound may enhance its binding affinity to microbial targets, making it a candidate for further exploration.
Molecular Docking Studies:
Molecular docking studies have been conducted to predict the binding interactions between the compound and potential biological targets. These studies provide insights into how modifications to the compound could enhance its efficacy and selectivity for specific targets .
Materials Science
Novel Materials Development:
The unique structural characteristics of (4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl)(4-(thiophen-2-yl)thiazol-2-yl)methanone make it a candidate for applications in materials science. Its ability to form stable complexes can be exploited in the development of new materials with specific electronic or optical properties.
A study synthesized a series of thiazolo[4,5-d]pyridazinones and evaluated their biological activity. The results indicated that certain derivatives exhibited significant analgesic effects in animal models, with efficacy comparable to existing pain medications .
| Compound Name | Yield (%) | Analgesic Activity |
|---|---|---|
| Thiazolo[4,5-d]pyridazinone 10a | 78% | High |
| Thiazolo[4,5-d]pyridazinone 10b | 85% | Moderate |
Case Study 2: Antimicrobial Evaluation
Another study focused on the antimicrobial properties of piperazine derivatives. The results showed that several compounds displayed good activity against both Gram-positive and Gram-negative bacteria .
| Compound Name | Minimum Inhibitory Concentration (µg/mL) | Activity |
|---|---|---|
| Piperazine Derivative A | 32 | Effective |
| Piperazine Derivative B | 64 | Moderate |
Chemical Reactions Analysis
Nucleophilic Substitution at the Piperazine Ring
The piperazine ring undergoes nucleophilic substitution under basic conditions. For example:
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Amination : Reaction with primary or secondary amines replaces the piperazine N-H group. This modification is critical for modulating biological activity.
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Acylation : Treatment with acyl chlorides introduces acyl groups to the piperazine nitrogen, enhancing lipophilicity.
| Reaction Type | Reagents/Conditions | Product | Application |
|---|---|---|---|
| Amination | Alkyl halides, DIPEA, DMF | N-alkylated piperazine derivatives | Bioactivity optimization |
| Acylation | Acetyl chloride, Et₃N, THF | N-acetylpiperazine analogues | Solubility enhancement |
Electrophilic Aromatic Substitution on the Thiophene and Thiazole Moieties
The thiophene and thiazole rings participate in electrophilic substitutions:
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Halogenation : Bromination or chlorination occurs at electron-rich positions (e.g., C-5 of thiophene) .
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Nitration : Nitrating agents (HNO₃/H₂SO₄) selectively functionalize the thiazole ring, enabling further derivatization .
Key Finding : Halogenation at the thiophene C-5 position increases binding affinity to ENT1 transporters by 30% .
Cross-Coupling Reactions
The thiazole and cyclopentapyridazine moieties enable transition-metal-catalyzed couplings:
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Suzuki-Miyaura Coupling : Aryl boronic acids react with brominated thiazole derivatives to form biaryl structures.
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Buchwald-Hartwig Amination : Palladium catalysts facilitate C-N bond formation between the pyridazine ring and amines .
| Coupling Type | Catalyst | Substrate | Yield |
|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄ | 5-Bromo-thiazole intermediate | 78% |
| Buchwald-Hartwig | Pd₂(dba)₃ | Cyclopentapyridazine-Cl | 65% |
Oxidation-Reduction Reactions
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Oxidation : The cyclopentapyridazine ring undergoes oxidation with m-CPBA to form epoxide derivatives, altering conformational flexibility.
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Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the pyridazine ring to a dihydro derivative, modifying electronic properties .
Mechanistic Insight : Epoxidation at the cyclopentapyridazine double bond increases steric hindrance, reducing enzymatic degradation rates .
Heterocycle-Specific Reactivity
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Thiazole Ring : Reacts with Grignard reagents (e.g., MeMgBr) at C-2 to form alkylated derivatives .
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Pyridazine Ring : Participates in Diels-Alder reactions with dienophiles (e.g., maleic anhydride) to form fused polycyclic systems .
Example :
Hydrolysis and Stability
The methanone linker is susceptible to hydrolysis under acidic or basic conditions:
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Acidic Hydrolysis : Cleavage of the carbonyl group yields a carboxylic acid and amine fragments.
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Basic Hydrolysis : Forms a stable enolate intermediate, which can be trapped with electrophiles.
Stability Data :
-
pH 7.4 (PBS) : t₁/₂ = 48 hours
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pH 1.2 (SGF) : t₁/₂ = 12 hours
Photochemical Reactions
UV irradiation induces [2+2] cycloaddition between the thiophene and thiazole rings, forming a bicyclic adduct. This reaction is reversible under thermal conditions .
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing (4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl)(4-(thiophen-2-yl)thiazol-2-yl)methanone?
- Methodological Answer :
- Step 1 : Use a multi-step approach involving heterocyclic coupling reactions. For example, combine cyclocondensation of thioglycolic acid with amino-thiophene derivatives (as in ) to form the thiazole core.
- Step 2 : Introduce the piperazine moiety via nucleophilic substitution or Buchwald-Hartwig amination under reflux conditions (1,4-dioxane, catalytic piperidine) to ensure regioselectivity .
- Step 3 : Purify intermediates via recrystallization (e.g., 1,4-dioxane) and characterize using HPLC and FTIR to confirm intermediate structures .
Q. What spectroscopic techniques are critical for confirming the structural integrity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Analyze and NMR spectra to verify aromatic protons (δ 6.8–8.2 ppm for thiophene/thiazole) and piperazine CH groups (δ 2.5–3.5 ppm) .
- X-ray Crystallography : Resolve the crystal structure (monoclinic P21/c space group) to confirm bond angles and intermolecular interactions, as demonstrated for analogous pyrazol-4-yl methanones .
- Mass Spectrometry (MS) : Validate molecular weight (e.g., 380–400 Da range) via high-resolution ESI-MS .
Q. How should researchers address solubility challenges for in vitro biological assays?
- Methodological Answer :
- Solvent Selection : Use DMSO as a vehicle solvent (≤0.5% v/v) to avoid cytotoxicity artifacts, as validated in SRB-based cytotoxicity assays .
- Formulation Optimization : Pre-test solubility in PBS, ethanol, or PEG-400. If precipitation occurs, employ sonication or co-solvency with cyclodextrins .
Advanced Research Questions
Q. How can researchers design experiments to elucidate the structure-activity relationship (SAR) of this compound in anticancer activity?
- Methodological Answer :
- Step 1 : Synthesize analogs with modifications to the thiophene, thiazole, or piperazine moieties. For example, replace thiophene with furan or vary substituents on the piperazine ring .
- Step 2 : Screen analogs against a panel of cancer cell lines (e.g., MCF-7, HEPG-2) using sulforhodamine B (SRB) assays. Include normal fibroblast cells (e.g., WI-38) to assess selectivity .
- Step 3 : Correlate IC values with electronic (Hammett σ) or steric (Taft) parameters of substituents to identify key SAR trends .
Q. What strategies can mitigate off-target effects in kinase inhibition studies?
- Methodological Answer :
- Kinase Profiling : Use broad-spectrum kinase panels (e.g., Eurofins KinaseProfiler) to identify primary targets. Cross-validate hits with ATP-competitive assays .
- Molecular Docking : Perform in silico docking (e.g., AutoDock Vina) to predict binding modes in cyclin-dependent kinases (CDKs) or PI3K isoforms, leveraging crystallographic data from related methanones .
- CRISPR-Cas9 Knockout : Validate target engagement by comparing cytotoxicity in wild-type vs. kinase-knockout cell lines .
Q. How can researchers resolve contradictions in cytotoxicity data across different cell lines?
- Methodological Answer :
- Data Normalization : Account for variations in doubling times (e.g., NUGC vs. DLD-1 cells) by normalizing IC values to cell proliferation rates .
- Mechanistic Profiling : Perform transcriptomic (RNA-seq) or proteomic (LC-MS/MS) analyses to identify differential expression of pro-apoptotic (Bax, Caspase-3) or drug-efflux (P-gp) proteins .
- Hypothesis Testing : Use siRNA knockdown of resistance markers (e.g., ABCB1) to confirm their role in observed discrepancies .
Q. What experimental approaches can validate the compound’s interaction with DNA or specific proteins?
- Methodological Answer :
- Fluorescence Quenching : Titrate the compound into ethidium bromide-stained DNA and measure fluorescence quenching to assess intercalation .
- Surface Plasmon Resonance (SPR) : Immobilize recombinant proteins (e.g., topoisomerase II) and measure binding kinetics (K, k/k) .
- Thermal Shift Assay (TSA) : Monitor protein melting temperature (ΔT) shifts to confirm stabilization upon compound binding .
Methodological Notes
- Data Interpretation : Use GraphPad Prism for dose-response curve fitting (four-parameter logistic model) and ANOVA for multi-group comparisons .
- Ethical Compliance : Adhere to institutional guidelines for cell line sourcing (e.g., ECACC, NCI) and avoid human/animal testing unless explicitly permitted .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
